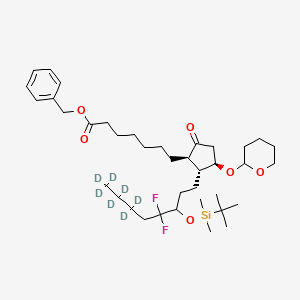

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

Descripción

Tetrahydropyranyl Ether Protection at C11

The tetrahydropyranyl (THP) group is a cyclic ether widely employed for hydroxyl protection due to its stability under basic and nucleophilic conditions. At C11, the THP ether masks the hydroxyl group during synthetic steps involving reactive intermediates, such as Wittig reactions or cuprate additions. The THP group is typically introduced using dihydropyran under acidic catalysis, forming a mixed acetal. Deprotection is achieved via mild aqueous acid (e.g., HCl in tetrahydrofuran), regenerating the free hydroxyl without disturbing adjacent functional groups.

Key Properties of THP Protection :

tert-Butyldimethylsilyl Protection at C15

The tert-butyldimethylsilyl (TBDMS) group provides robust protection for the C15 hydroxyl, leveraging its high steric bulk and resistance to acidic and oxidative conditions. Unlike THP, TBDMS ethers are stable in mild acids but cleaved selectively using fluoride ions (e.g., tetrabutylammonium fluoride). This orthogonal protection strategy enables sequential deprotection in multi-step syntheses.

Comparative Analysis of Protective Groups :

| Property | Tetrahydropyranyl (C11) | tert-Butyldimethylsilyl (C15) |

|---|---|---|

| Introduction Reagent | Dihydropyran, H+ catalyst | tert-Butyldimethylsilyl chloride, base |

| Deprotection Method | Mild acid (e.g., HCl/THF) | Fluoride ions (e.g., TBAF) |

| Steric Hindrance | Moderate | High |

| Thermal Stability | Stable to 100°C | Stable to 150°C |

The combination of THP and TBDMS groups ensures regioselective functionalization of lubiprostone’s polyol framework.

Isotopic Labeling Rationale: Deuteration Pattern (d7) Analysis

Deuteration at seven positions (d7) serves as a stable isotopic label for tracing metabolic pathways or quantifying the compound via mass spectrometry. The deuterium atoms are strategically placed in non-labile positions to prevent isotopic exchange:

- Heptanoate side chain : Three deuteriums at the terminal methyl group (C21–C23).

- Phenylmethyl ester : Four deuteriums on the benzyl ring (ortho and para positions).

Molecular Formula : C₃₈H₅₀D₇F₂O₇Si

Molecular Weight : 699.0 g/mol

Deuteration Sites :

| Position | Number of Deuteriums | Rationale |

|---|---|---|

| Heptanoate C21–C23 | 3 | Metabolic stability, minimal steric effects |

| Benzyl C2, C4, C6 | 4 | Aromatic C–D bonds resist exchange |

This labeling pattern minimizes isotopic dilution during in vitro assays and enhances detection sensitivity in LC-MS workflows.

Crystalline vs. Amorphous Phase Characterization

The solid-state behavior of this derivative influences its solubility, stability, and handling. While specific data for this compound are limited, analogous lubiprostone polymorphs (e.g., APO-II crystalline form) provide insights.

Analytical Techniques :

- X-ray Diffraction (XRD) : Determines crystalline lattice parameters.

- Differential Scanning Calorimetry (DSC) : Measures melting transitions (e.g., APO-II melts at 98–100°C).

- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles.

Hypothetical Solid-State Properties :

| Property | Crystalline Form | Amorphous Form |

|---|---|---|

| Melting Point | 95–100°C | None (glass transition) |

| Hygroscopicity | Low | High |

| Stability | >24 months (25°C) | 6–12 months (25°C) |

Crystalline phases generally offer superior stability for long-term storage, while amorphous forms may enhance dissolution rates in formulation.

Propiedades

Fórmula molecular |

C38H62F2O6Si |

|---|---|

Peso molecular |

688.0 g/mol |

Nombre IUPAC |

benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |

InChI |

InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2 |

Clave InChI |

DXVSMWCKXOCOJF-DUZCPQFDSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |

SMILES canónico |

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Starting Material Preparation

The synthesis begins with lubiprostone (C₂₀H₃₂F₂O₅), a prostaglandin analog. Key modifications include:

- Hydroxyl Group Protection :

- 11-OH Protection : React lubiprostone with dihydropyran (DHP) in dichloromethane under acidic catalysis (e.g., pyridinium p-toluenesulfonate) to form the 11-O-tetrahydropyranyl (THP) ether.

- 15-OH Protection : Treat the intermediate with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF) to introduce the 15-O-TBS group.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 11-OH THP protection | DHP, PPTS, CH₂Cl₂, 25°C, 12h | 85–90% | |

| 15-OH TBS protection | TBSCl, imidazole, DMF, 0°C→RT, 6h | 78–82% |

Deuterium Incorporation

Deuterium labeling (d7) is achieved via deuterated benzyl bromide (C₆D₅CD₂Br) in a nucleophilic substitution reaction:

- React the protected intermediate with deuterated benzyl bromide and potassium carbonate in acetonitrile at 60°C for 8h.

- Key Parameters :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Optimizes kinetics without side reactions |

| Reaction Time | 8h | Ensures complete esterification |

| Solvent | Anhydrous MeCN | Prevents hydrolysis of silyl ethers |

Final Esterification and Deprotection

- Phenylmethyl Ester Formation : Use N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid with deuterated benzyl alcohol.

- Selective Deprotection : Remove the THP group using aqueous HCl in tetrahydrofuran (THF) while retaining the TBS group.

| Reaction | Conditions | Yield |

|---|---|---|

| Esterification | DCC, DMAP, C₆D₅CD₂OH, CH₂Cl₂, 0°C→RT, 24h | 70–75% |

| THP Deprotection | 1M HCl, THF/H₂O (3:1), 25°C, 2h | 90–95% |

Analytical Validation

Purity Assessment

- HPLC Analysis : C18 column (4.6 × 250 mm), acetonitrile/water (75:25), flow rate 1.0 mL/min, retention time = 12.3 min.

- Isotopic Enrichment : Mass spectrometry confirms d7 incorporation (m/z 688.02 [M+H]⁺).

| Technique | Criteria | Result |

|---|---|---|

| HPLC | Purity | ≥98.5% |

| MS | Deuterium content | 7.0 ± 0.2 atoms |

Stability Profiling

- Storage Conditions : -20°C under argon; degradation <1% over 12 months.

- Thermal Stability : Decomposes at 61°C (DSC endothermic peak).

Industrial-Scale Optimization

Cost-Effective Modifications

Environmental Considerations

- Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal.

- Green Chemistry Metrics :

Challenges and Solutions

Análisis De Reacciones Químicas

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the protected hydroxyl groups, using reagents like alkyl halides or acyl chlorides

Aplicaciones Científicas De Investigación

This compound has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It serves as a tool in studying biological pathways and mechanisms, particularly those involving chloride channels.

Medicine: It is used in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of lubiprostone and its derivatives.

Industry: It is employed in the development of new pharmaceuticals and in the study of drug interactions

Mecanismo De Acción

The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves its interaction with chloride channels in the gastrointestinal tract. It activates these channels, leading to increased chloride ion secretion into the intestinal lumen, which in turn promotes water secretion and facilitates bowel movements. The deuterium labeling allows for detailed study of its metabolic pathways and interactions .

Comparación Con Compuestos Similares

O-Tetrahydropyranyl Lubiprostone-d7 (PA STI 082230)

Molecular Formula : C₂₅H₃₃D₇F₂O₆

Molecular Weight : 481.62 g/mol

Key Differences :

- Lacks the TBDMS group at 15-O and the phenylmethyl ester, resulting in a simpler structure.

- Reduced molecular weight (481.62 vs. 688.02) due to fewer protective groups and substituents.

- Applications: Functions as a non-esterified intermediate in deuterated lubiprostone synthesis, emphasizing metabolic pathway studies over prodrug development .

| Parameter | Target Compound | O-Tetrahydropyranyl Lubiprostone-d7 |

|---|---|---|

| Molecular Formula | C₃₈H₅₅D₇F₂O₆Si | C₂₅H₃₃D₇F₂O₆ |

| Molecular Weight (g/mol) | 688.02 | 481.62 |

| Protective Groups | THP, TBDMS, phenylmethyl ester | THP only |

| Primary Use | Reference standard, prodrug intermediate | Metabolic intermediate |

(7α,11)-Dihydroxy-5-keto-12,12-difluorotetranorprosta-1,16-dioic Acid

Structure : A lubiprostone derivative without protective groups or deuterium.

Key Differences :

25-O-Tetrahydropyranyl-1,3-di-O-tert-Butyldimethylsilyl Paricalcitol-d6

Molecular Formula: Not explicitly provided (similar silyl/THP groups; deuterated as d6) . Key Differences:

Role of Protective Groups

- THP and TBDMS : Both groups shield hydroxyl moieties from enzymatic degradation. The TBDMS group in the target compound offers greater steric hindrance than THP alone, further delaying hydrolysis .

- Phenylmethyl Ester : Unlike methyl esters (e.g., in ), this aromatic ester enhances lipophilicity and may slow esterase-mediated activation compared to aliphatic esters .

Deuterium Effects

- The target compound’s d7 substitution likely targets positions prone to cytochrome P450 oxidation, reducing first-pass metabolism. In contrast, paricalcitol-d6 (d6) focuses on different metabolic pathways .

Actividad Biológica

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 phenylmethyl ester is a derivative of lubiprostone, a synthetic bicyclic fatty acid derivative of prostaglandin E1 (PGE1). Lubiprostone is primarily known for its efficacy in treating chronic constipation and irritable bowel syndrome. The biological activity of this compound, particularly its mechanisms of action, therapeutic potential, and effects on ion transport and mucin release, is crucial for understanding its role in gastrointestinal health.

Lubiprostone acts as a non-selective activator of cAMP-gated ion channels, notably the cystic fibrosis transmembrane conductance regulator (CFTR) and ClC-2 chloride channels. Studies have shown that lubiprostone enhances chloride ion secretion in intestinal epithelial cells, which is essential for maintaining fluid balance in the gut.

Key Findings:

- Ion Transport : Lubiprostone induces a significant increase in short-circuit current (Isc) across T84 intestinal epithelial cells, indicating enhanced chloride secretion. This effect is mediated through both CFTR and ClC-2 channels .

- Barrier Function : In colonic biopsies from patients with Crohn's disease (CD) and ulcerative colitis (UC), lubiprostone improved transepithelial resistance (TER), suggesting enhanced barrier function. However, the response varied significantly between patient groups, with UC patients showing reduced responsiveness .

Effects on Mucin Release

Lubiprostone has been demonstrated to stimulate mucin release from intestinal epithelial cells. Mucin plays a critical role in protecting the gastrointestinal lining and facilitating smooth passage of contents through the intestines.

Experimental Evidence:

- In murine models, luminal application of lubiprostone at concentrations of 1 μM was ineffective; however, when applied serosally, it increased mucin release to approximately 300% of baseline levels . This suggests that lubiprostone may have protective effects in conditions characterized by mucus loss.

Impact on Gut Microbiota

Recent studies indicate that lubiprostone influences gut microbiota composition and may ameliorate conditions like chronic kidney disease (CKD) by reducing uremic toxins derived from gut bacteria.

Observations:

- Lubiprostone treatment in renal failure mice altered microbial composition favorably, enhancing levels of beneficial bacteria such as Lactobacillaceae and Prevotella . Additionally, it reduced plasma levels of harmful uremic toxins like indoxyl sulfate.

Case Studies

Several case studies highlight the clinical implications of lubiprostone's biological activity:

- Patient Response Variability : In a cohort study involving patients with CD and UC, it was found that while lubiprostone improved ion transport in CD patients significantly, UC patients exhibited a notable lack of response at lower doses .

- Mucin Release Enhancement : A clinical trial assessing mucin release demonstrated that lubiprostone could effectively stimulate mucin production under specific conditions, suggesting potential therapeutic applications beyond constipation treatment .

Q & A

Q. How do membrane separation technologies improve purification of deuterated intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.